molecular formula C15H10O3 B12572368 5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione CAS No. 189456-56-2

5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione

Cat. No.: B12572368
CAS No.: 189456-56-2
M. Wt: 238.24 g/mol
InChI Key: RSSRSZOTHILXTN-UHFFFAOYSA-N
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Description

5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione is a chemical compound with the molecular formula C17H16O2 It is a derivative of anthracene, characterized by the presence of a hydroxy group and a methano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene as the starting material.

    Methano Bridge Formation: The formation of a methano bridge between the 1 and 4 positions of the anthracene ring.

The reaction conditions often involve the use of strong oxidizing agents and specific catalysts to facilitate the hydroxylation and bridge formation processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione is unique due to the presence of both the hydroxy group and the methano bridge, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

189456-56-2

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

5-hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-2(11),4(9),5,7,13-pentaene-3,10-dione

InChI

InChI=1S/C15H10O3/c16-10-3-1-2-9-13(10)15(18)12-8-5-4-7(6-8)11(12)14(9)17/h1-5,7-8,16H,6H2

InChI Key

RSSRSZOTHILXTN-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O

Origin of Product

United States

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